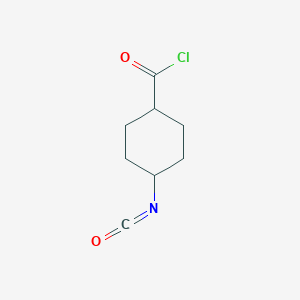

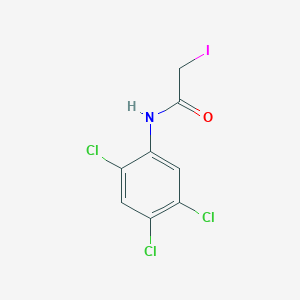

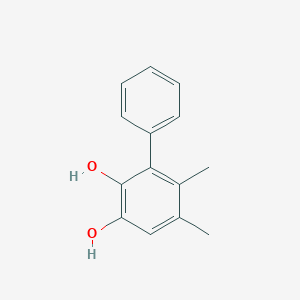

![molecular formula C7H5N3O B008735 Imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 106012-56-0](/img/structure/B8735.png)

Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives can be achieved through several methods, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes. These methods allow for the efficient production of these compounds without the need for deliberate catalyst addition, showcasing the compound's synthetic accessibility (Darapaneni Chandra Mohan et al., 2013). Additionally, Cu-catalyzed synthesis employing ethyl tertiary amines as carbon sources has been reported, further diversifying the synthetic approaches (C. Rao et al., 2017).

Molecular Structure Analysis

Imidazo[1,2-a]pyrimidine-3-carbaldehyde features a fused ring system that combines the characteristics of both imidazole and pyrimidine rings. This structural fusion imparts unique electronic and steric properties, influencing its reactivity and interactions with various reagents.

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including palladium-catalyzed regioselective arylation, showcasing its reactivity towards substitution at the 3-position. This reactivity profile highlights the compound's potential as a versatile intermediate in organic synthesis (Wenjie Li et al., 2003).

Scientific Research Applications

Summary of the Application

Imidazo[1,2-a]pyridine analogues, which are structurally similar to Imidazo[1,2-a]pyrimidine-3-carbaldehyde, have been developed as antituberculosis agents . These compounds have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Results or Outcomes

A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed in vitro anti-TB activity against replicating and non-replicating TB, MDR-TB, and XDR-TB .

2. Fluorescent Biomarkers and Photochemical Sensors

Summary of the Application

Imidazo[1,2-a]pyridines and pyrimidines, which are structurally similar to Imidazo[1,2-a]pyrimidine-3-carbaldehyde, are important organic fluorophores that have been investigated as biomarkers and photochemical sensors .

Methods of Application or Experimental Procedures

The effect on the luminescent property by substituents in the heterocycle and phenyl rings has been studied . In particular, 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines were synthesized and evaluated in relation to fluorescence emission .

Results or Outcomes

Compounds of both series emitted light in organic solvents dilutions as well as in acidic and alkaline media . In particular, 3-hydroxymethyl imidazo[1,2-a]pyridines fluoresced more intensely than 3-hydroxymethyl imidazo[1,2-a]pyrimidines .

3. Glutamine Synthetase Inhibitors

Summary of the Application

3-Amino-imidazo[1,2-a]-pyridines, which are structurally similar to Imidazo[1,2-a]pyrimidine-3-carbaldehyde, have been developed as inhibitors of glutamine synthetase (MtGS), a potential target for Mycobacterium tuberculosis (Mtb) drug development .

Methods of Application or Experimental Procedures

A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .

Results or Outcomes

The synthesized 3-amino-imidazo[1,2-a]-pyridines showed inhibitory activity against MtGS .

4. Schiff Base Synthesis

Summary of the Application

Imidazo[1,2-a]pyrimidine-3-carbaldehyde has been used in the synthesis of new Schiff bases, specifically (E)-N-[(2-arylimidazo[1,2-a]pyridine-3-yl)methylidene]pyridin-2-amines .

Methods of Application or Experimental Procedures

The synthesis of these Schiff bases was achieved by the condensation of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with 2-aminopyridine in polyethylene glycol-400 as a green reaction medium in the presence of a catalytic amount of acetic acid .

Results or Outcomes

This microwave-enhanced protocol resulted in the successful synthesis of the desired Schiff bases, with high yields and eco-friendly reaction conditions .

5. Chiral Compounds Synthesis

Summary of the Application

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies, including the synthesis of chiral compounds .

Methods of Application or Experimental Procedures

The synthesis of these chiral compounds involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Results or Outcomes

The synthesis of these chiral compounds has led to the construction of this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

6. Aza-Michael–Mannich Reaction

Summary of the Application

Imidazo[1,2-a]pyrimidine has been used in aza-Michael–Mannich reactions, a type of organic reaction .

Methods of Application or Experimental Procedures

The aza-Michael–Mannich reaction involves the reaction of a nucleophile, usually a secondary amine, with an activated unsaturated carbonyl compound .

Results or Outcomes

The aza-Michael–Mannich reaction has been used to synthesize a variety of organic compounds, contributing to the wide range of applications of Imidazo[1,2-a]pyrimidine in medicinal chemistry .

Future Directions

The synthesis of new condensed heterocycles based on imidazole[1,2-a]pyrimidine-3-carbaldehyde has become an important task due to the broad biological activity spectrum of imidazole, pyrazine, and pyrimidine derivatives . Future research may focus on the development of new approaches to their synthesis, broadening the range of available methods, and reagents for their chemical modification .

properties

IUPAC Name |

imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFLIUIEUMXSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328054 | |

| Record name | imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

CAS RN |

106012-56-0 | |

| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106012-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

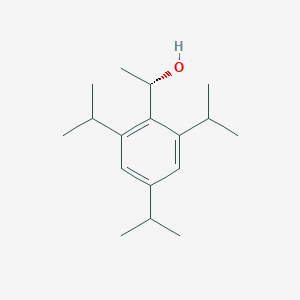

![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)

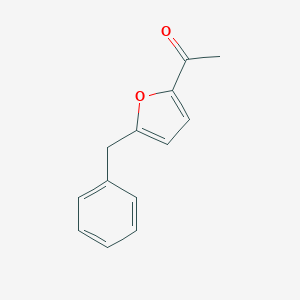

![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)